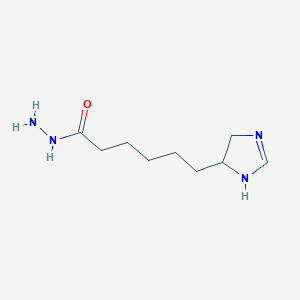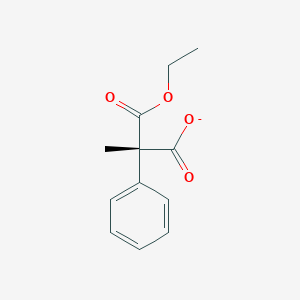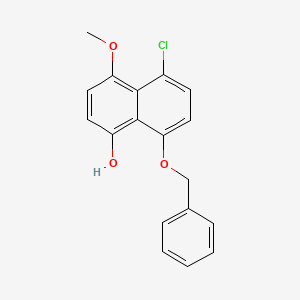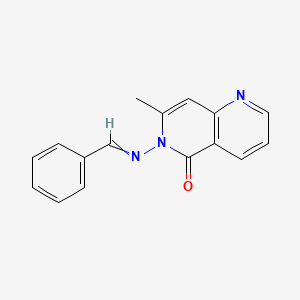![molecular formula C9H10BrNO2 B14392534 Methyl [3-(bromomethyl)phenyl]carbamate CAS No. 88465-55-8](/img/structure/B14392534.png)
Methyl [3-(bromomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(bromomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(bromomethyl)phenyl]carbamate typically involves the bromination of a precursor compound followed by carbamate formation. One common method includes the following steps :
Bromination: The precursor compound, such as ortho-nitrotoluene, undergoes a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride.
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate or a similar carbamoylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carbamate formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates or amines.
Oxidation: Alcohols or carboxylic acids.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Methyl [3-(bromomethyl)phenyl]carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl [3-(bromomethyl)phenyl]carbamate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on biological molecules, potentially affecting their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [2-(bromomethyl)phenyl]carbamate
- Methyl [4-(bromomethyl)phenyl]carbamate
- tert-Butyl [3-(bromomethyl)phenyl]carbamate
Uniqueness
Methyl [3-(bromomethyl)phenyl]carbamate is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propiedades
Número CAS |
88465-55-8 |
|---|---|
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl N-[3-(bromomethyl)phenyl]carbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
USWVJNAOTVHMRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)


![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

